1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine
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Overview
Description
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with methanesulfonylethyl and dimethyl groups
Preparation Methods
The synthesis of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-dimethylpyrazole and methanesulfonyl chloride.
Reaction Conditions: The reaction between 3,5-dimethylpyrazole and methanesulfonyl chloride is carried out under controlled conditions, often in the presence of a base such as triethylamine. The reaction is typically conducted at low temperatures to ensure selectivity and yield.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is employed in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to downstream effects on cellular pathways, such as the reduction of inflammatory responses or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(2-Methanesulfonylethyl)-3,5-dimethyl-1H-pyrazol-4-amine can be compared with similar compounds such as:
1-(2-Methanesulfonylethyl)-2,2-dimethylpiperazine: This compound shares the methanesulfonylethyl group but has a different core structure, leading to distinct chemical and biological properties.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl): This compound has a similar pyrazole ring but different substituents, resulting in variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that are valuable in various research and industrial contexts.
Properties
Molecular Formula |
C8H15N3O2S |
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Molecular Weight |
217.29 g/mol |
IUPAC Name |
3,5-dimethyl-1-(2-methylsulfonylethyl)pyrazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-6-8(9)7(2)11(10-6)4-5-14(3,12)13/h4-5,9H2,1-3H3 |
InChI Key |
DWWOKACIFXASMU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCS(=O)(=O)C)C)N |
Origin of Product |
United States |
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